(R)-2-((2R,3R,5R)-2-Allyl-5-phenyltetrahydrofuran-3-YL)-2-aminoacetic acid
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Overview
Description
®-2-((2R,3R,5R)-2-Allyl-5-phenyltetrahydrofuran-3-YL)-2-aminoacetic acid is a complex organic compound with a unique structure that includes an allyl group, a phenyl group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2R,3R,5R)-2-Allyl-5-phenyltetrahydrofuran-3-YL)-2-aminoacetic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
- Formation of the tetrahydrofuran ring through cyclization reactions.
- Introduction of the allyl and phenyl groups via substitution reactions.
- Amino acid functionalization through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-((2R,3R,5R)-2-Allyl-5-phenyltetrahydrofuran-3-YL)-2-aminoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The allyl and phenyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((2R,3R,5R)-2-Allyl-5-phenyltetrahydrofuran-3-YL)-2-aminoacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, ®-2-((2R,3R,5R)-2-Allyl-5-phenyltetrahydrofuran-3-YL)-2-aminoacetic acid is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in targeting specific molecular pathways.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-((2R,3R,5R)-2-Allyl-5-phenyltetrahydrofuran-3-YL)-2-aminoacetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-2-((2R,3R,5R)-2-Allyl-5-phenyltetrahydrofuran-3-YL)-2-aminoacetic acid include other amino acids with modified side chains, such as:
- ®-2-((2R,3R,5R)-2-Allyl-5-phenyltetrahydrofuran-3-YL)-2-aminoacetic acid derivatives with different substituents.
- Other tetrahydrofuran-containing amino acids.
Uniqueness
What sets ®-2-((2R,3R,5R)-2-Allyl-5-phenyltetrahydrofuran-3-YL)-2-aminoacetic acid apart is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
(2R)-2-amino-2-[(2R,3R,5R)-5-phenyl-2-prop-2-enyloxolan-3-yl]acetic acid |
InChI |
InChI=1S/C15H19NO3/c1-2-6-12-11(14(16)15(17)18)9-13(19-12)10-7-4-3-5-8-10/h2-5,7-8,11-14H,1,6,9,16H2,(H,17,18)/t11-,12+,13+,14+/m0/s1 |
InChI Key |
CRPBMQWWFRYDBA-REWJHTLYSA-N |
Isomeric SMILES |
C=CC[C@@H]1[C@H](C[C@@H](O1)C2=CC=CC=C2)[C@H](C(=O)O)N |
Canonical SMILES |
C=CCC1C(CC(O1)C2=CC=CC=C2)C(C(=O)O)N |
Origin of Product |
United States |
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